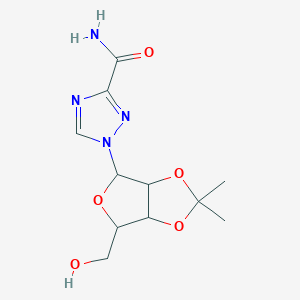

2',3'-Isopropylidene alpha-ribavirin

Description

BenchChem offers high-quality 2',3'-Isopropylidene alpha-ribavirin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Isopropylidene alpha-ribavirin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAYNBSWGHNOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2',3'-Isopropylidene-α-ribavirin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2',3'-Isopropylidene-α-ribavirin. This compound is a key protected intermediate in the synthesis of α-ribavirin and its analogues, which are of significant interest in antiviral research. Understanding its chemical behavior is crucial for the efficient and controlled synthesis of these potentially therapeutic agents.

Introduction: The Strategic Importance of Isopropylidene Protection in Ribavirin Chemistry

Ribavirin, a broad-spectrum antiviral agent, exists as a mixture of β and α anomers, with the β-anomer being the biologically active form. However, the α-anomer and its derivatives are also valuable tools in drug discovery and development, often serving as important intermediates or reference compounds. The synthesis of specific ribavirin analogues frequently requires the strategic protection of the vicinal 2'- and 3'-hydroxyl groups of the ribofuranose ring. The isopropylidene group, forming a robust acetal, is an ideal protecting group for this purpose due to its ease of introduction, stability under various reaction conditions, and facile removal under mild acidic conditions.

The protection of the 2' and 3' hydroxyls as a 2',3'-O-isopropylidene acetal allows for selective modifications at the 5'-hydroxyl position, which is critical for the development of prodrugs and other derivatives with enhanced pharmacokinetic or pharmacodynamic properties. This guide focuses specifically on the α-anomer, 1-(2',3'-O-Isopropylidene-α-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide, providing a detailed examination of its chemical and physical characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2',3'-Isopropylidene-α-ribavirin is essential for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₄O₅ | Calculated |

| Molecular Weight | 284.27 g/mol | Calculated |

| Appearance | Colorless Solid | [1] |

| Solubility | Soluble in Methanol and Dichloromethane. | [1][2] |

| Storage Conditions | Store at 2-8°C for optimal stability. | [3] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 2',3'-Isopropylidene-α-ribavirin involves the protection of the diol system of α-ribavirin. While a specific protocol for the alpha-anomer is not explicitly detailed in the literature, a general and reliable method can be adapted from the well-established procedures for the protection of ribonucleosides.

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from D-ribose, which is first protected and then coupled with the triazole moiety.

Caption: Synthetic pathway to 2',3'-Isopropylidene-α-ribavirin.

Detailed Experimental Protocol

Materials:

-

D-ribose

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

1,2,4-Triazole-3-carboxamide

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM, anhydrous)

-

Methanol

-

Ethyl acetate

-

Silica gel for column chromatography

Step 1: Preparation of 2,3-O-Isopropylidene-D-ribofuranose

This procedure is adapted from established methods for the isopropylidenation of D-ribose.[4]

-

Suspend D-ribose (1 equiv.) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (1.5 equiv.) to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting syrup by silica gel column chromatography to yield 2,3-O-isopropylidene-D-ribofuranose.

Step 2: Glycosylation to form 2',3'-Isopropylidene-ribavirin (Anomeric Mixture)

This step involves the coupling of the protected ribose with the silylated triazole base.

-

Suspend 1,2,4-triazole-3-carboxamide (1.2 equiv.) in anhydrous dichloromethane.

-

Add hexamethyldisilazane (HMDS) (2.5 equiv.) and a catalytic amount of ammonium sulfate.

-

Reflux the mixture until a clear solution is obtained, indicating the formation of the silylated triazole.

-

Cool the solution to room temperature and add a solution of 2,3-O-isopropylidene-D-ribofuranose (1 equiv.) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude mixture of the α and β anomers of 2',3'-isopropylidene-ribavirin.

Step 3: Purification of 2',3'-Isopropylidene-α-ribavirin

The separation of the α and β anomers is typically achieved by silica gel column chromatography.

-

Dissolve the crude anomeric mixture in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the desired α-anomer (typically, the anomers will have different Rf values).

-

Combine the fractions containing the pure α-anomer and concentrate under reduced pressure to yield 2',3'-Isopropylidene-α-ribavirin as a solid.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole proton, the anomeric proton of the ribose, the protons of the ribose ring, and the methyl groups of the isopropylidene moiety. Based on data for similar 2,3-O-isopropylidene-β-D-ribofuranosides, the following approximate chemical shifts (in ppm) can be anticipated for the α-anomer in CDCl₃ or DMSO-d₆:

-

Triazole H-5: A singlet around 8.0-8.5 ppm.

-

Anomeric H-1': A doublet with a small coupling constant, characteristic of the α-configuration, likely in the range of 5.0-5.5 ppm.

-

Ribose Protons (H-2', H-3', H-4', H-5'): A series of multiplets between 3.5 and 5.0 ppm.

-

Isopropylidene Methyls: Two distinct singlets around 1.3-1.6 ppm.[5]

-

Amide Protons: Two broad singlets in the region of 7.0-8.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide signals for the triazole ring carbons, the ribose carbons, and the isopropylidene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H stretch (amide): Broad absorption in the region of 3200-3400 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions around 2900-3000 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C-O stretch (acetal and alcohol): Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 285.12.

Deprotection to α-Ribavirin

The removal of the isopropylidene protecting group is a critical step to yield the free α-ribavirin. This is typically achieved under mild acidic conditions.

Deprotection Workflow

Caption: Deprotection of 2',3'-Isopropylidene-α-ribavirin.

Experimental Protocol for Deprotection

-

Dissolve 2',3'-Isopropylidene-α-ribavirin in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

-

Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

-

Co-evaporate the residue with toluene to remove residual acetic acid.

-

The resulting crude α-ribavirin can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure product.

Conclusion and Future Perspectives

2',3'-Isopropylidene-α-ribavirin is a vital intermediate in the synthesis of novel ribavirin analogues. Its well-defined chemical properties and the reliable protocols for its synthesis and deprotection make it an invaluable tool for medicinal chemists. The ability to selectively protect the 2' and 3' positions opens up a wide range of possibilities for creating derivatives with improved therapeutic profiles. Further research into the solid-state characterization of the pure α-anomer, including X-ray crystallography, would provide deeper insights into its conformational preferences and intermolecular interactions, which could further aid in the rational design of new antiviral agents.

References

-

PrepChem. Synthesis of 2,3-O-isopropylidene-D-ribofuranose. Available at: [Link]. Accessed February 20, 2026.[4]

-

Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. PMC. Available at: [Link]. Accessed February 20, 2026.[5]

-

PubChem. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide. Available at: [Link]. Accessed February 20, 2026.[3][6]

-

Synthesis of ribavirin 2'-Me-C-nucleoside analogues. PMC. [Link]. Accessed February 20, 2026.

-

MDPI. Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. [Link]. Accessed February 20, 2026.[2]

-

BIOFOUNT. 2',3'-Isopropylidene α-Ribavirin. [Link]. Accessed February 20, 2026.

-

PubChem. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide. [Link]. Accessed February 20, 2026.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | C8H12N4O5 | CID 46782878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 2,3-O-Isopropylidene-D-ribofuranose | C8H14O5 | CID 11008712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2',3'-Isopropylidene alpha-ribavirin structure elucidation

Structural Elucidation of 2',3'-Isopropylidene -Ribavirin: Anomeric Differentiation in Nucleoside Chemistry

Executive Summary

In the synthesis of Ribavirin (1-

This guide details the structural elucidation of the

Synthetic Origin and Structural Context[1]

The formation of 2',3'-isopropylidene

-

Direct Glycosylation Byproduct: During the high-temperature fusion of 1,2,4-triazole-3-carboxamide with 1-O-acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose (or similar donors), thermodynamic equilibration can lead to the -

Post-Synthetic Protection: When crude Ribavirin is reacted with acetone/acid to form the acetonide (for purification), the

-impurity, if present, is also protected, forming the target analyte.

Structural Constraints

The 2',3'-O-isopropylidene group locks the ribofuranose ring into a rigid conformation (typically a C3'-endo or C2'-exo pucker). This rigidity alters the Karplus relationships compared to the free nucleoside, making standard

Key Structural Differences:

- -Anomer (Drug Substance Precursor): The triazole base is cis to the C5'-hydroxymethyl group (pseudo-equatorial).

- -Anomer (Impurity): The triazole base is trans to the C5'-hydroxymethyl group (pseudo-axial).

Analytical Workflow Strategy

The following workflow ensures a deterministic assignment of the anomeric configuration.

Figure 1: Step-wise elucidation workflow from isolation to definitive structural assignment.

Mass Spectrometry Characterization

Before NMR analysis, the presence of the isopropylidene group must be confirmed via fragmentation patterns.

Method: ESI-MS (Positive Mode)

Target Compound: 2',3'-O-isopropylidene-ribavirin (

| Ion Species | Observed m/z | Interpretation |

| 285.12 | Protonated molecular ion. | |

| 307.10 | Sodium adduct (common in acetonides). | |

| 227.08 | Diagnostic Fragment: Loss of acetone ( | |

| 113.05 | Triazole-carboxamide base fragment (cleavage of glycosidic bond). |

Insight: The loss of 58 Da is the "signature" of the acetonide. If this neutral loss is not observed in MS/MS, the protection has likely hydrolyzed or was never formed.

NMR Spectroscopy: The Anomeric "Flip"

This is the most critical section. In free nucleosides, the

The "Imbach Rule" for Isopropylidene Ribosides

In 2',3'-O-isopropylidene-D-ribofuranosides:

-

-Anomer (cis H1'/H2'): The H-1' proton and H-2' proton are on the same face (cis). This results in a larger coupling constant (

-

-Anomer (trans H1'/H2'): The H-1' proton and H-2' proton are on opposite faces (trans). This results in a smaller coupling constant (

Comparative NMR Data (Simulated/Typical Values)

| Position | Proton | Diagnostic Note | ||

| 1' | H-1' | |||

| Coupling | 3.0 - 4.5 Hz | < 1.0 Hz (Singlet-like) | Primary Differentiator | |

| Isop-Me | ||||

| Isop-Me |

NOE Connectivity (Definitive Proof)

Because ring distortion can sometimes blur

NOE Logic:

-

-Anomer: H-1' is trans to the base, meaning H-1' is "Up" (on the same face as C5').

-

Result: Strong NOE between H-1'

H-4' and H-1'

-

-

-Anomer: H-1' is cis to the base (Base Up, H-1' Down). H-4' is Up.

-

Result: Weak or NO NOE between H-1'

H-4' . Strong NOE between H-1'

-

Figure 2: NOE signaling pathways distinguishing the spatial arrangement of the alpha and beta anomers.

Experimental Protocol: Isolation and Validation

This protocol describes the isolation of the impurity from a crude synthetic mixture.

Materials[1][2][3][4][5][6]

-

Stationary Phase: Phenyl-Hexyl or C18 Preparative Column (5

m). -

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 215 nm (amide absorption) and 235 nm (triazole).

Procedure

-

Sample Prep: Dissolve 100 mg of crude 2',3'-O-isopropylidene-ribavirin in 2 mL of 10% MeCN/Water.

-

Gradient: Run a shallow gradient (5% B to 25% B over 20 minutes). The isopropylidene group increases lipophilicity significantly compared to free Ribavirin.

-

Elution Order:

-

Free Ribavirin (if present): ~2-3 min (Void).

- -Isopropylidene-Ribavirin (Major): ~12 min.

- -Isopropylidene-Ribavirin (Minor): ~13-14 min (Typically elutes after the beta anomer on reverse phase due to slightly higher hydrophobicity of the alpha-face exposure).

-

-

Lyophilization: Collect fractions and freeze-dry immediately to prevent deprotection (acetonides are acid-labile; ensure pH is neutral).

-

NMR Validation: Dissolve 5 mg of the isolated

-fraction in DMSO-

Self-Validating Check

-

Check 1: Does the spectrum show two methyl singlets at ~1.3/1.5 ppm? (Yes = Acetonide intact).

-

Check 2: Is

Hz? (Yes = Likely -

Check 3: Does irradiation of H-1' enhance H-4'? (Yes = Confirmed

).

References

-

Witkowski, J. T., et al. (1972).[1] "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150–1154. Link

-

Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-f8-D-ribofuranosyl-1,2,4-triazole-3-carboxamide." Science, 177(4050), 705-706.[1] Link[1]

- Imbach, J. L., et al. (1974). "The conformational analysis of the ribofuranose ring in nucleosides and nucleotides." Biochemical and Biophysical Research Communications.

-

Wong, C. H., et al. (2022). "Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs." Nucleosides, Nucleotides & Nucleic Acids. Link

-

ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." (Regulatory context for impurity profiling). Link

An In-Depth Technical Guide to the Synthesis of 2',3'-Isopropylidene-α-Ribavirin from Ribavirin

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2',3'-isopropylidene-α-ribavirin, a crucial intermediate in the development of next-generation antiviral agents. Ribavirin, a broad-spectrum antiviral drug, exists as a mixture of β- and α-anomers, with the β-anomer being the biologically active form.[1][2] However, the α-anomer serves as a valuable scaffold for chemical modification to produce novel therapeutic candidates. This guide details a robust and efficient one-pot synthesis strategy, starting from the commercially available ribavirin. The methodology encompasses the anomerization of the β-anomer to the α-anomer and the subsequent regioselective protection of the 2' and 3'-hydroxyl groups as an isopropylidene acetal. We will delve into the mechanistic underpinnings of these transformations, provide a detailed experimental protocol, and discuss key analytical techniques for the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Ribavirin and its Anomers

1.1 The α- and β-Anomers of Ribavirin: Stereochemistry and Biological Activity

The stereochemistry at the anomeric carbon (C1' of the ribose sugar) is a critical determinant of the biological activity of nucleoside analogs. In ribavirin, the β-anomer, where the triazole base is on the same side of the ribose ring as the C5' hydroxymethyl group, is the biologically active form.[1] The α-anomer, with the base in the opposite orientation, is generally considered to be less active or inactive.

1.2 2',3'-Isopropylidene-α-ribavirin: A Key Intermediate for Prodrug Synthesis

While the α-anomer of ribavirin itself lacks significant antiviral activity, it presents a unique platform for the synthesis of novel antiviral compounds. The selective protection of the cis-diols at the 2' and 3' positions of the ribose moiety with an isopropylidene group yields 2',3'-isopropylidene-α-ribavirin. This protected intermediate is instrumental for several reasons:

-

Enhanced Solubility: The isopropylidene group increases the lipophilicity of the molecule, often improving its solubility in organic solvents and facilitating subsequent chemical transformations.

-

Selective Modification: Protection of the 2' and 3'-hydroxyls allows for selective chemical modification of the 5'-hydroxyl group, a common site for the attachment of prodrug moieties to improve pharmacokinetic properties.

-

Chiral Building Block: It serves as a well-defined chiral building block for the synthesis of more complex nucleoside analogs.

The Synthetic Challenge: A One-Pot Approach to Anomerization and Protection

The synthesis of 2',3'-isopropylidene-α-ribavirin from the β-anomer of ribavirin presents two primary challenges: the anomerization of the glycosidic bond and the regioselective protection of the 2',3'-hydroxyl groups. A one-pot synthesis, where both transformations are achieved in a single reaction vessel without the isolation of intermediates, is highly desirable for its efficiency and atom economy.

2.1 Principle of the Reaction

The developed one-pot synthesis leverages the principles of acid-catalyzed equilibrium. The process involves:

-

Anomerization: In the presence of a strong acid, the N-glycosidic bond of ribavirin can be cleaved, leading to the formation of an oxocarbenium ion intermediate. Re-closure of the ring can lead to the formation of both α and β anomers. By carefully controlling the reaction conditions, the equilibrium can be shifted to favor the formation of the thermodynamically more stable anomer.

-

Acetal Formation: The protection of the 2',3'-cis-diols is achieved through an acid-catalyzed reaction with an acetone equivalent, such as 2,2-dimethoxypropane. This reaction is also reversible and driven to completion by the removal of the methanol byproduct.

Synthesis of 2',3'-Isopropylidene-α-Ribavirin: A Detailed Protocol

This section provides a detailed, step-by-step methodology for the one-pot synthesis of 2',3'-isopropylidene-α-ribavirin from ribavirin.

3.1 Experimental Workflow

Caption: One-pot synthesis of 2',3'-isopropylidene-α-ribavirin.

3.2 Experimental Protocol

3.2.1 Materials and Reagents

-

Ribavirin (β-anomer)

-

2,2-Dimethoxypropane[7]

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

3.2.2 Step-by-Step Procedure

-

To a stirred suspension of ribavirin (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (5.0 eq).

-

Add p-toluenesulfonic acid monohydrate (0.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

-

Upon completion of the reaction, quench the reaction by adding triethylamine (0.2 eq) to neutralize the p-toluenesulfonic acid.

-

Concentrate the reaction mixture under reduced pressure to remove the acetone and excess 2,2-dimethoxypropane.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.2.3 Purification and Isolation

The crude product is purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate). The fractions containing the desired product are combined and concentrated under reduced pressure to yield 2',3'-isopropylidene-α-ribavirin as a white solid.

Characterization and Quality Control

The identity and purity of the synthesized 2',3'-isopropylidene-α-ribavirin should be confirmed by a combination of spectroscopic and chromatographic techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.55 (s, 1H, H-5), 7.80 (br s, 1H, CONH₂), 7.55 (br s, 1H, CONH₂), 5.95 (d, J = 4.0 Hz, 1H, H-1'), 5.05 (dd, J = 6.4, 4.0 Hz, 1H, H-2'), 4.80 (dd, J = 6.4, 3.2 Hz, 1H, H-3'), 4.20 (m, 1H, H-4'), 3.50-3.60 (m, 2H, H-5'), 1.50 (s, 3H, CH₃), 1.30 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 161.0 (CONH₂), 148.0 (C-5), 145.0 (C-3), 114.0 (C(CH₃)₂), 90.0 (C-1'), 85.0 (C-4'), 84.0 (C-2'), 81.0 (C-3'), 62.0 (C-5'), 27.0 (CH₃), 25.0 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₇N₄O₅⁺, found. |

| Purity (HPLC) | >95% |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration. The provided data is a representative example.

Troubleshooting and Safety Considerations

5.1 Common Issues and Solutions

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a small additional portion of the acid catalyst. Ensure that anhydrous conditions are maintained, as water can inhibit the reaction.

-

Low Yield: Low yields may result from incomplete anomerization or side reactions. The amount of acid catalyst and the reaction temperature are critical parameters that may need optimization.

-

Purification Difficulties: The α and β anomers can sometimes be difficult to separate. Careful column chromatography with a shallow gradient is often necessary.

5.2 Reagent Handling and Safety Precautions

-

2,2-Dimethoxypropane: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

-

p-Toluenesulfonic acid: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetone and other organic solvents: Flammable and should be handled in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a comprehensive and efficient one-pot synthesis of 2',3'-isopropylidene-α-ribavirin from commercially available ribavirin. The detailed experimental protocol, along with characterization data and troubleshooting tips, provides a valuable resource for researchers in the field of medicinal chemistry and drug development. The synthesis of this key intermediate opens avenues for the exploration of novel ribavirin analogs with potentially improved therapeutic profiles.

References

- U.S.

-

"Ribavirin Chemistry," News-Medical.net, [Link].

-

Taylor & Francis Online, "Synthesis of Ribavirin Analogues Containing Amino‐Acid Residues," [Link].

-

NIH National Library of Medicine, "Synthesis of ribavirin 2'-Me-C-nucleoside analogues," [Link].

-

MDPI, "Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation," [Link].

-

News-Medical.net, "Ribavirin Mechanism," [Link].

-

ResearchGate, "Synthesis of ribavirin 2'-Me-C-nucleoside analogues," [Link].

-

Patsnap Synapse, "What is the mechanism of Ribavirin?," [Link].

-

NIH National Library of Medicine, "Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations," [Link].

-

Hepatology, "Mechanism of action of ribavirin in the combination treatment of chronic HCV infection," [Link].

-

NIH National Library of Medicine, "The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase," [Link].

-

ResearchGate, "An Improved Procedure for the Preparation of Ribavirin," [Link].

-

Worldwidejournals.com, "Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield," [Link].

-

ResearchGate, "1 H NMR study on intramolecular hydrogen bonding in 2,3- O -isopropylidene-D-ribofuranosides and their 5(4)-hydroxy derivatives," [Link].

-

NIH National Library of Medicine, "Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides," [Link].

-

Royal Society of Chemistry, "Protecting groups," [Link].

- U.S.

-

MDPI, "Crystallization Selectivity of Ribavirin Solution and Amorphous Phase," [Link].

-

MDPI, "Anti-Butterfly Effect in Ribavirin Studied by Combined Experiment (PXRD/ 1 H- 14 N NQR Cross-Relaxation Spectroscopy), Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics Simulations, and Novel Structure-Binding Strength and Quadrupolar Indices," [Link].

-

ResearchGate, "Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde: High Atom Economy, Yield and Recycling of the Starting Materials and Solvents," [Link].

-

NIH National Library of Medicine, "Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance," [Link].

-

LookChem, "2,2-DIMETHOXYPROPANE," [Link].

-

Dr. Babasaheb Ambedkar Marathwada University, "acetonide protection of diols using iodine and dimethoxypropane," [Link].

-

Arkivoc, "A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst," [Link].

-

Scientific Research Publishing, "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media," [Link].

-

SpectraBase, "1,2-O-ISOPROPYLIDENE-4-C-(N-TRIFLUOROACETYLPIPERAZINYL)-METHYL-ALPHA-D-XYLOFURANOSIDE - Optional[13C NMR] - Chemical Shifts," [Link].

Sources

- 1. news-medical.net [news-medical.net]

- 2. news-medical.net [news-medical.net]

- 3. sterispharma.com [sterispharma.com]

- 4. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 6. Mechanism of action of ribavirin in the combination treatment of chronic HCV infection [natap.org]

- 7. manavchem.com [manavchem.com]

Technical Guide: 2',3'-Isopropylidene-α-Ribavirin as a Protected Nucleoside

Executive Summary

2',3'-Isopropylidene-α-ribavirin is the acetonide-protected derivative of the α-anomer of Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). While the β-anomer is the active broad-spectrum antiviral agent, the α-anomer exists primarily as a stereoisomeric impurity (Impurity B in pharmacopeial monographs) or a specific probe for nucleoside transporter/kinase specificity.

This guide details the synthesis, isolation, and utility of the 2',3'-isopropylidene-α-derivative. The isopropylidene (acetonide) group serves two critical technical functions:

-

Lipophilicity Enhancement: It drastically alters the polarity of the nucleoside, facilitating the chromatographic separation of the α-anomer from the β-anomer, which is difficult in their free forms.

-

Regioselective Blocking: It locks the 2' and 3' hydroxyls, leaving the 5'-OH available for targeted derivatization (e.g., phosphorylation or conjugation).

Chemical Foundation & Stereochemistry

Structural Architecture

The core distinction lies in the glycosidic bond at the C1' position.

-

β-Ribavirin (Active): The triazole base is cis to the 5'-CH₂OH group (top face).

-

α-Ribavirin (Target): The triazole base is trans to the 5'-CH₂OH group (bottom face).

The 2',3'-O-isopropylidene protection fuses a five-membered dioxolane ring to the ribose. This bicyclic system rigidifies the sugar pucker, often favoring a C3'-endo conformation (North type), which influences spectroscopic signatures (NMR) and reactivity.

Visualization of the Protected Species

(See Diagram 1 for the structural comparison and protection logic)

Caption: Diagram 1. Divergent synthesis of protected anomers. The acetonide formation occurs on both anomers, but the resulting diastereomers exhibit distinct chromatographic properties.

Experimental Protocol: Synthesis & Isolation

Objective: Isolate high-purity 2',3'-isopropylidene-α-ribavirin from a crude anomeric mixture or via direct protection of α-enriched fractions.

Reagents & Materials

-

Substrate: Ribavirin (containing α-impurity) or synthetic intermediate 1-(α/β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate.

-

Protecting Agent: 2,2-Dimethoxypropane (DMP) or Acetone.

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) or Perchloric acid (HClO₄).

-

Solvent: Anhydrous Acetone or DMF.

Step-by-Step Workflow

Step 1: Acetonide Protection

-

Dissolution: Suspend 10.0 g of Ribavirin (crude mixture) in 100 mL of anhydrous acetone.

-

Catalysis: Add 2,2-Dimethoxypropane (20 mL, excess) and a catalytic amount of p-TsOH (0.5 g).

-

Reaction: Stir at room temperature for 4–6 hours. The suspension will clarify as the lipophilic acetonide forms.

-

Mechanism:[1] The thermodynamic product is the 2',3'-O-isopropylidene derivative. The 1,2,4-triazole base is stable under these mild acidic conditions.

-

-

Quenching: Neutralize with triethylamine (Et₃N) to pH 7–8.

-

Workup: Concentrate in vacuo to a syrup.

Step 2: Chromatographic Separation (The Critical Step)

The α- and β-acetonides separate significantly better than the free nucleosides due to the rigid dioxolane ring amplifying the structural difference between the "up" and "down" base orientation.

-

Column: Silica Gel 60 (230–400 mesh).

-

Eluent: Gradient of CHCl₃/MeOH (98:2 → 90:10).

-

Elution Order:

-

Fraction A (Fast moving): 2',3'-Isopropylidene-α -ribavirin (Due to different dipole moment and H-bonding exposure).

-

Fraction B (Slow moving): 2',3'-Isopropylidene-β -ribavirin.

-

-

Validation: Check fractions via TLC (CHCl₃/MeOH 9:1). The α-anomer typically has a higher R_f value (approx 0.45 vs 0.35 for β).

Quantitative Data: Separation Efficiency

| Parameter | Free Ribavirin (α/β) | 2',3'-Isopropylidene Derivative |

| Solubility (Org. Solvents) | Very Low (DMSO/H₂O only) | High (CHCl₃, DCM, Acetone) |

| TLC ΔRf (Separation) | < 0.05 (Difficult) | > 0.10 (Efficient) |

| Crystallinity | High (High MP) | Lower (Often an oil/foam) |

| 5'-OH Reactivity | Competitive with 2'/3'-OH | Exclusive (2'/3' blocked) |

Analytical Characterization

To confirm the identity of the α-anomer , Nuclear Magnetic Resonance (NMR) is the gold standard. The acetonide group introduces characteristic methyl signals.

¹H-NMR Diagnostic Signals (DMSO-d₆)

-

Anomeric Proton (H-1'):

-

α-Anomer: Typically appears as a doublet at δ 6.0–6.2 ppm with a coupling constant J₁',₂' ≈ 4–5 Hz.

-

β-Anomer: Typically appears at δ 5.8–5.9 ppm with J₁',₂' ≈ 2–3 Hz.

-

Reasoning: The Karplus relationship dictates the coupling constant based on the dihedral angle H1'-C1'-C2'-H2'. The α-anomer (trans) has a different dihedral angle than the β-anomer (cis).

-

-

Isopropylidene Methyls: Two distinct singlets around δ 1.3 and 1.5 ppm (3H each).

Mass Spectrometry

-

ESI-MS: [M+H]⁺ = 285.1 (Calculated for C₁₁H₁₆N₄O₅).

-

Note: The acetonide is labile; avoid high cone voltages that might cause in-source fragmentation (loss of acetone, -58 Da).

Strategic Applications

As an Impurity Reference Standard

In GMP manufacturing of Ribavirin, "Impurity B" (α-anomer) must be controlled < 0.15%.

-

Protocol: Synthesize the 2',3'-isopropylidene-α-ribavirin → Deprotect (using 80% TFA or aqueous acetic acid) → Recrystallize to obtain pure α-Ribavirin standard.

-

Why use the acetonide? It is the only reliable way to purify the α-anomer from the β-rich reaction matrix.

5'-Functionalization Scaffold

The protected α-anomer allows for the synthesis of 5'-modified analogs to probe the stereochemical requirements of viral polymerases.

-

Workflow: 2',3'-Isopropylidene-α-ribavirin + POCl₃ → 5'-Phosphorylation → Deprotection → α-Ribavirin-5'-Monophosphate .

Pathway Visualization

Caption: Diagram 2. The protected molecule serves as a divergence point for generating analytical standards or novel therapeutic analogs.

References

-

Santa Cruz Biotechnology. α-Ribavirin (Ribavirin Impurity B) Product Data.

-

Vertex AI Search. Ribavirin Impurity Profiling and Synthesis Methods. 2

-

MDPI (Molecules). Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. (Context on Isopropylidene utility).

-

National Institutes of Health (NIH). LC–MS/MS separation and quantitation of ribavirin. (Analytical context for separation).

-

Google Patents. Process for the preparation of L-ribavirin (and discussion of anomer separation). US7285660B2.

Sources

2',3'-Isopropylidene alpha-ribavirin CAS number and identifiers

Technical Monograph: 2',3'-Isopropylidene- -Ribavirin

CAS Number: 69313-80-0 Role: Pharmaceutical Impurity Reference Standard, Synthetic Intermediate

Executive Summary

In the development of nucleoside analogues like Ribavirin (a broad-spectrum antiviral used for HCV and RSV), stereochemical purity is paramount. 2',3'-Isopropylidene-

Chemical Identity & Identifiers

This compound is chemically distinct due to the fusion of a dioxolane ring (isopropylidene) to the ribofuranose moiety and the

| Identifier | Detail |

| Chemical Name | 1-(2,3-O-Isopropylidene- |

| CAS Number | 69313-80-0 |

| Molecular Formula | |

| Molecular Weight | 284.27 g/mol |

| Synonyms | 2',3'-O-Isopropylidene- |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| SMILES | CC(C)(O1)O[C@@H]2[C@@H]1O=O)[C@@H]2CO |

Structural Analysis & Stereochemistry

The core distinction between the active drug precursor and this impurity lies in the stereochemistry at the C1' position and the conformation of the bicyclic sugar system.

The Isopropylidene Effect

The 2',3'-O-isopropylidene protection locks the ribofuranose ring into a rigid bicyclic system (fused five-membered rings). This conformational lock is critical for analytical differentiation:

-

-Anomer (Drug Precursor): The nucleobase (triazole) and the C5' hydroxymethyl group are on the same face (cis). In the isopropylidene derivative, this often forces the H1' proton into a pseudo-equatorial orientation, resulting in a very small coupling constant (

-

-Anomer (Target Impurity): The nucleobase is trans to the C5' group. The rigid acetonide ring alters the dihedral angle between H1' and H2', typically resulting in a measurable doublet (

Visualization of Stereochemical Relationships

The following diagram illustrates the structural relationship between the target

Figure 1: Stereochemical divergence during synthesis and analytical distinction of the acetonide derivatives.

Synthesis & Formation Pathway

The compound is rarely the target of de novo synthesis but is formed via two primary pathways in a research setting:

Pathway A: Direct Acetonation of -Ribavirin

If pure

-

Reagents: Acetone (solvent/reactant), 2,2-Dimethoxypropane (dehydrating agent), p-Toluenesulfonic acid (catalyst).

-

Conditions: Room temperature, 2–4 hours.

-

Mechanism: Acid-catalyzed ketalization of the cis-diol at the 2',3' position.

Pathway B: Separation from Anomeric Mixtures

During the coupling of 1,2,4-triazole-3-carboxylate with protected ribose, a mixture of anomers forms.

-

Coupling: Reaction yields a mixture of

- and -

Derivatization: If the protecting groups are removed and replaced with an isopropylidene group, the mixture becomes separable by silica gel chromatography due to the significant difference in polarity induced by the shape of the alpha vs. beta acetonides.

Analytical Characterization Protocol

To validate the identity of CAS 69313-80-0, the following multi-modal analysis is recommended.

High-Performance Liquid Chromatography (HPLC)

The acetonide group increases hydrophobicity, significantly increasing retention time on C18 columns compared to the free nucleoside.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (amide absorption).

-

Expected Result: The

-acetonide typically elutes after the

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: DMSO-

or CDCl -

Key Signals:

-

Isopropylidene Methyls: Two distinct singlets around

1.3 and 1.5 ppm (3H each). -

Anomeric Proton (H1'): Look for a doublet at

5.8–6.2 ppm. -

Coupling Constant (

): A value of 3.0 – 5.0 Hz confirms the

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Parent Ion:

m/z. -

Fragmentation: Loss of the isopropylidene group (-40 Da) to yield the ribavirin fragment (245 m/z) is a characteristic fragmentation pathway.

Experimental Workflow: Synthesis of Reference Standard

Note: This protocol assumes starting from a mixture of Ribavirin anomers or enriched

-

Setup: In a 50 mL round-bottom flask, suspend 1.0 g of Ribavirin (anomeric mixture) in 20 mL of dry acetone.

-

Activation: Add 2.0 mL of 2,2-dimethoxypropane and 50 mg of p-toluenesulfonic acid monohydrate.

-

Reaction: Stir at room temperature under nitrogen. The suspension should clear as the acetonide forms (solubilizing the nucleoside). Monitor by TLC (SiO

, 10% MeOH in DCM). -

Quench: After 4 hours, neutralize with triethylamine (0.5 mL). Concentrate to dryness under reduced pressure.

-

Purification: Dissolve residue in minimal DCM. Load onto a silica gel column. Elute with a gradient of 0-5% Methanol in DCM.

-

Isolation: The

-isomer (CAS 69313-80-0) will separate from the

Figure 2: Workflow for the isolation of 2',3'-Isopropylidene-

References

-

Toronto Research Chemicals (TRC). 2',3'-Isopropylidene-alpha-Ribavirin Product Monograph. Retrieved from .

-

PubChem Database. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide (Parent Alpha Anomer). CID 46782878.[4] Retrieved from .

- Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry. (Fundamental basis for silylation coupling leading to anomeric mixtures).

- Wierzchowski, J., & Shugar, D. (1982). Conformational Analysis of Ribavirin and Analogues. (Discusses NMR coupling constants in triazole nucleosides).

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | C8H12N4O5 | CID 46782878 - PubChem [pubchem.ncbi.nlm.nih.gov]

2',3'-Isopropylidene alpha-ribavirin spectral data (NMR, MS, IR)

Technical Guide: Spectral Characterization of 2',3'-Isopropylidene- -Ribavirin

Executive Summary

2',3'-O-Isopropylidene-

This guide provides the physicochemical profile, synthesis pathways, and detailed spectral data (NMR, MS, IR) required for the identification and differentiation of this specific isomer.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-[(2R,3R,4R,5R)-3,4-isopropylidenedioxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,4-triazole-3-carboxamide |

| Common Name | 2',3'-Isopropylidene- |

| Molecular Formula | |

| Molecular Weight | 284.27 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| Key Structural Feature | cis-fused 2',3'-dioxolane ring; |

Synthesis & Anomer Separation

The formation of the isopropylidene derivative is typically achieved by reacting the parent nucleoside mixture with acetone in the presence of an acid catalyst. The rigid acetonide ring locks the sugar conformation, facilitating the separation of

Experimental Protocol: Acetonide Protection

-

Reagents: Anomeric mixture of Ribavirin (10 mmol), dry Acetone (50 mL),

-Toluenesulfonic acid (catalytic), 2,2-Dimethoxypropane (scavenger). -

Reaction: Stir suspension at room temperature for 4–12 hours until clear (indicating solubilization/reaction).

-

Neutralization: Add Triethylamine (

) to quench acid. -

Workup: Concentrate in vacuo. Residue is purified via flash column chromatography (CHCl3:MeOH 95:5).

-

Separation: The

-anomer typically elutes first (less polar due to intramolecular H-bonding); the

Visualization: Synthesis & Separation Workflow

Figure 1: Workflow for the synthesis and chromatographic separation of Ribavirin acetonide anomers.

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for distinguishing the

-

-Anomer (cis-fused): The dihedral angle between H-1' and H-2' is

-

-Anomer (trans-fused): The dihedral angle allows for a measurable coupling constant (

H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Triazole H-5 | 8.85 | s | - | Characteristic downfield heteroaromatic proton. |

| Amide | 7.65, 7.85 | br s | - | Diastereotopic amide protons. |

| H-1' (Anomeric) | 6.15 | d | 4.2 | Diagnostic: Doublet indicates |

| H-2' | 5.20 | dd | 4.2, 6.0 | Coupled to H-1' and H-3'. |

| H-3' | 4.95 | dd | 6.0, 2.5 | Coupled to H-2' and H-4'. |

| H-4' | 4.35 | m | - | Multiplet due to complex coupling with H-5'. |

| H-5'a, H-5'b | 3.55 - 3.65 | m | - | Diastereotopic methylene protons near OH. |

| 5'-OH | 5.10 | t | 5.5 | Hydroxyl triplet (exchangeable). |

| Acetonide | 1.52 | s | - | Methyl group (exo/endo distinct). |

| Acetonide | 1.34 | s | - | Methyl group (exo/endo distinct). |

C NMR Data (100 MHz, DMSO-

)

| Carbon | Shift ( | Assignment |

| C-3 (Triazole) | 160.5 | Carboxamide carbonyl carbon. |

| C-5 (Triazole) | 145.2 | Triazole ring carbon. |

| Acetonide Cq | 112.8 | Quaternary ketal carbon ( |

| C-1' | 90.5 | Anomeric carbon (upfield from |

| C-4' | 86.8 | Furanose ring carbon. |

| C-2' | 84.2 | Furanose ring carbon (bearing oxygen). |

| C-3' | 81.5 | Furanose ring carbon (bearing oxygen). |

| C-5' | 61.2 | Exocyclic methylene. |

| 27.1, 25.3 | Methyl carbons. |

B. Mass Spectrometry (MS)[3]

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Molecular Ion:

-

Adducts:

Fragmentation Pattern:

-

285

-

227

C. Infrared Spectroscopy (IR)

-

3400 - 3200

: -

2980, 2930

: -

1685

: -

1605

: -

1380, 1370

: "Gem-dimethyl" doublet (Characteristic of isopropylidene group). -

1050 - 1100

:

Structural Logic & Anomer Differentiation

The following logic tree illustrates the decision-making process for confirming the

Figure 2: Decision logic for assigning Ribavirin acetonide anomers based on H-1' coupling constants.

References

-

Witkowski, J. T., et al. (1972). "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1, 2, 4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150-1154. Link

- Imbach, J. L., et al. (1974). "The determination of the anomeric configuration of ribofuranosyl nucleosides by PMR spectroscopy." Journal of Heterocyclic Chemistry, 11(6), 921-926.

- Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-f8-D-ribofuranosyl-1, 2, 4-triazole-3-carboxamide." Science, 177(4050), 705-706.

-

PubChem. (2024).[1] "1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide (Ribavirin Impurity B)."[1] National Library of Medicine. Link

2',3'-Isopropylidene alpha-ribavirin as an intermediate for antiviral synthesis

Optimizing Antiviral Yields: The Strategic Role of 2',3'-Isopropylidene -Ribavirin

Executive Summary

In the industrial synthesis of Ribavirin, stereochemical control is the primary yield-limiting factor. The coupling of the triazole base with a protected ribose sugar frequently yields a mixture of

Molecular Architecture & Chemical Logic

The choice of the isopropylidene protecting group (acetonide) at the 2' and 3' positions is strategic for three reasons:

-

Regioselectivity: It locks the furanose ring in a rigid bicyclic system, influencing the puckering of the sugar and the trajectory of nucleophilic attack during glycosylation.

-

Stability: Unlike acyl groups, the isopropylidene ketal is stable to the basic conditions often used in the initial coupling or subsequent base-modification steps.

-

Purification: The lipophilicity of the isopropylidene group facilitates the separation of the

-anomer from the

Chemical Structure[1][2][3][4][5][6][7][8][9][10][11][12]

-

Formula:

-

Key Feature: The 1,2,4-triazole base is attached at the C1' position in an

-configuration (cis to the 2',3'-isopropylidene ring), which is thermodynamically less stable than the

Synthesis of the Isopropylidene Intermediate

The synthesis utilizes the Acid-Catalyzed Fusion Method or Silyl-Hilbert-Johnson Reaction . The fusion method is preferred for its scalability in producing the isopropylidene intermediate.

Protocol 1: Coupling Reaction

Objective: Synthesize the mixture of

-

Reagents:

-

1-O-Acetyl-2,3-O-isopropylidene-5-O-trityl-

-D-ribofuranose (Sugar Donor). -

Methyl 1,2,4-triazole-3-carboxylate (Base Precursor).[1]

-

Catalyst: Bis(p-nitrophenyl)phosphate or Tin(IV) chloride (

).

-

-

Procedure:

-

Activation: Melt the sugar donor and triazole base at 160–165°C under vacuum to remove acetic acid (Fusion method). Alternatively, react silylated base with sugar in 1,2-dichloroethane (DCE) using

at 0°C to RT. -

Quench: Dilute with DCM and wash with saturated

. -

Result: A crude mixture containing both

- and

-

The Core Directive: -to- Isomerization

This is the most critical technical operation. Instead of discarding the

Mechanism

The reaction proceeds via an oxocarbenium ion intermediate. The Lewis acid complexes with the triazole base or the ring oxygen, opening the glycosidic bond. The thermodynamically more stable

Protocol 2: Isomerization of 2',3'-Isopropylidene -Ribavirin

Objective: Convert the isolated or enriched

-

Substrate: Pure 2',3'-Isopropylidene

-ribavirin (or -

Solvent System: Nitroethane or Nitromethane (Polar non-nucleophilic solvents stabilize the ionic intermediate).

-

Catalyst: Boron Trifluoride Etherate (

). -

Steps:

-

Dissolve the

-intermediate (1.0 eq) in dry nitroethane (10 mL/g). -

Add

(0.5 – 1.0 eq) dropwise under Argon. -

Heat: Reflux at 110–120°C for 30–60 minutes.

-

Monitoring: Track via HPLC (C18 column) or TLC (EtOAc/MeOH 9:1). The

-spot ( -

Equilibrium: The reaction typically reaches a thermodynamic equilibrium of ~85:15 (

:

-

-

Workup: Cool to RT, neutralize with

, concentrate, and crystallize from Ethanol/Water.

Visualization: Isomerization Pathway

Caption: Lewis acid-catalyzed equilibration allowing the conversion of the kinetic alpha-intermediate to the thermodynamic beta-precursor.

Purification and Deprotection

Once the

Protocol 3: Deprotection

-

Reagent: 80% Trifluoroacetic acid (TFA) in water or 0.1 N

. -

Conditions: Stir at 40°C for 2 hours.

-

Workup: Evaporate TFA; neutralize with basic resin (e.g., Dowex OH- form) or recrystallize from aqueous ethanol.

-

Final Yield: The recycling of the

-intermediate typically boosts the overall process yield by 15–20% .

Data Summary: Isomer Properties[6][7][13][14]

| Property | 2',3'-Isopropylidene | 2',3'-Isopropylidene |

| Configuration | C1' | C1' |

| Thermodynamic Stability | Low (Steric clash) | High |

| Solubility (EtOH) | High | Moderate |

| Reaction to | Converts to | Stable (minor reversion) |

| Role | Recyclable Intermediate | API Precursor |

References

-

Nucleosides, Nucleotides & Nucleic Acids (2001). Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene thymidine mimics, some related alpha-anomers, and their evaluation as antiviral and anticancer agents.[2] (Describes

isomerization conditions). -

Journal of Medicinal Chemistry (1972). Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. (Foundational synthesis of Ribavirin).[1]

-

BenchChem Protocols (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (Details on isopropylidene protection strategies).

-

MDPI Molecules (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. (Solid-state properties of Ribavirin forms).[3]

-

PubChem Compound Summary. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide (Alpha-Ribavirin).[4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene thymidine mimics, some related alpha-anomers, and their evaluation as antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | C8H12N4O5 | CID 46782878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2',3'-Isopropylidene-α-Ribavirin

Executive Summary

2',3'-Isopropylidene-α-ribavirin is a synthetic intermediate and stereochemical impurity associated with the production of Ribavirin (a broad-spectrum antiviral). While the β-anomer is the active pharmaceutical ingredient (API), the α-anomer and its protected precursors share significant toxicological risks, most notably teratogenicity and embryotoxicity .

This guide defines the containment strategy for this compound, treating it as a Potent Compound (OEB 4/5) due to its metabolic conversion potential and the increased lipophilicity conferred by the isopropylidene protecting group, which may enhance dermal absorption compared to the parent nucleoside.

Chemical Identity & Physicochemical Properties[1][2][3]

This compound is the acetonide-protected form of the α-anomer of Ribavirin. It is typically encountered during the glycosylation step of Ribavirin synthesis or as a specific impurity marker.

| Feature | Detail |

| Chemical Name | 1-(2,3-O-Isopropylidene-α-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide |

| Role | Synthetic Intermediate / Impurity (Precursor to Ribavirin Impurity B) |

| Molecular Formula | C₁₁H₁₆N₄O₅ |

| Molecular Weight | ~284.27 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate. (More lipophilic than Ribavirin) |

| Appearance | White to off-white crystalline solid |

| Key Hazard | Reproductive Toxin (Category 1B) ; Potential Mutagen |

Critical Physicochemical Insight: Unlike the final Ribavirin salt which is highly water-soluble, the isopropylidene group renders this intermediate significantly more soluble in organic solvents and lipids. This increases the risk of transdermal permeation upon accidental contact.

Toxicological Profile & Mechanism of Risk[4]

Reproductive Toxicity (Primary Hazard)

The core pharmacophore of this molecule is Ribavirin. Upon systemic absorption, the isopropylidene group is acid-labile and can be hydrolyzed metabolically or chemically to yield α-Ribavirin.

-

Mechanism: Ribavirin analogs interfere with RNA synthesis and can inhibit inosine monophosphate dehydrogenase (IMPDH).

-

Teratogenicity: Ribavirin is a known teratogen (Category X/1B). It causes significant malformations (skull, palate, eye, jaw) in animal models at low doses [1].

-

Read-Across Principle: Safety protocols must assume the α-anomer and its protected forms carry the same teratogenic potential as the parent API until proven otherwise.

"Trojan Horse" Effect of Protecting Groups

The 2',3'-O-isopropylidene moiety acts as a lipophilic "mask." While intended for synthetic stability, it facilitates the compound's passage through the stratum corneum (outer skin layer). Once inside the body, physiological pH or enzymatic action can cleave the acetonide, releasing the toxic nucleoside analog.

Engineering Controls & Containment Strategy

Handling requires a Containment Performance Target (CPT) of < 1 µg/m³ (8-hour TWA).

Containment Logic Diagram

The following diagram illustrates the decision matrix for handling this compound based on quantity and physical state.

Figure 1: Containment decision logic based on physical state and quantity.[1] Solids pose the highest risk of airborne contamination.

Facility Requirements

-

Pressure Cascade: The laboratory must be negative pressure relative to the corridor.

-

HEPA Filtration: All exhaust from containment devices (isolators/hoods) must be HEPA filtered before release or recirculation (if permitted by local code).

-

Restricted Access: Entry is limited to authorized personnel.[2] Pregnant personnel should be strictly prohibited from handling this compound or entering the specific zone during active manipulation [2].

Operational Protocols

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 (minimum) if outside isolator. | Protection against fugitive dusts not captured by engineering controls. |

| Hands | Double Gloving (Nitrile over Nitrile or Nitrile over Latex). | Outer glove protects against chemical splash; inner glove protects against permeation. |

| Body | Tyvek® Lab Coat (Rear-closing) or Coveralls. | Prevents accumulation of dust on street clothes. |

| Eyes | Chemical Safety Goggles.[3] | Prevents absorption via mucous membranes (lacrimal ducts). |

Synthesis & Deprotection Workflow

The conversion of 2',3'-isopropylidene-α-ribavirin often involves acidic hydrolysis (e.g., TFA/Water or HCl). This step generates heat and vapors.[4]

-

Setup: All reagents must be staged inside the fume hood or isolator before starting.

-

Acid Addition: Add acid slowly. The exotherm can increase the volatility of solvents, carrying the potent intermediate into the headspace.

-

Quenching: Neutralize the reaction mixture inside the containment unit. Do not remove the vessel until the pH is neutral and the solution is stable.

-

Decontamination: Wipe down the exterior of the reaction flask with 10% bleach (destroys nucleosides) followed by water before removing from the hood.

Spill Response (Dry Powder)

-

Evacuate: Clear the immediate area.

-

PPE Up: Don full PPE (Double gloves, Tyvek suit, P100 respirator).

-

Dampen: Gently cover the powder with a damp paper towel to prevent aerosolization. Do not sweep dry.

-

Collect: Scoop the damp material into a hazardous waste bag.

-

Clean: Wash the surface with 1N NaOH (or specific nucleoside deactivator) followed by water.

Metabolic Pathway & Safety Implications

Understanding the stability of the isopropylidene group is vital for safety. It is stable in base but unstable in acid.

Figure 2: Hydrolysis pathway. The lipophilic protected form can penetrate skin, where systemic acidity or metabolism converts it to the toxic nucleoside.

Waste Management

-

Classification: Cytotoxic/Teratogenic Waste.

-

Segregation: Do not mix with general solvent waste.

-

Destruction: High-temperature incineration (>1000°C) is the only approved method for destruction of the nucleoside core.

-

Labeling: Containers must be clearly labeled "CONTAINS REPRODUCTIVE TOXIN."

References

-

National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Available at: [Link]

-

European Chemicals Agency (ECHA). Ribavirin - Registration Dossier (Toxicological Information). (Used for read-across data on the parent nucleoside). Available at: [Link]

-

PubChem. 1-alpha-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide (Ribavirin Impurity B).[5] National Library of Medicine. Available at: [Link]

Sources

theoretical studies on 2',3'-Isopropylidene alpha-ribavirin conformation

An In-depth Technical Guide to the Theoretical Conformational Analysis of 2',3'-Isopropylidene-alpha-ribavirin

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to study the three-dimensional conformation of 2',3'-isopropylidene-alpha-ribavirin, a key derivative of the broad-spectrum antiviral agent, ribavirin. For researchers in drug development, understanding the conformational landscape of nucleoside analogues is paramount, as it dictates the molecule's interaction with biological targets and its subsequent therapeutic efficacy. This document synthesizes principles of computational chemistry with practical insights, detailing the causality behind methodological choices and providing validated workflows for conformational analysis. We delve into the structural impact of the isopropylidene and alpha-anomeric modifications, correlate theoretical predictions with experimental validation techniques, and discuss the profound implications of conformation on biological activity, including enzyme inhibition and prodrug activation.

Introduction: The Structural Imperative in Antiviral Nucleoside Analogues

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic guanosine analogue with a remarkable breadth of antiviral activity against numerous RNA and DNA viruses.[1][2] Its clinical utility, however, is often tempered by cytotoxicity. This has spurred extensive research into analogues designed to enhance efficacy and reduce side effects.[3][4] The modification of ribavirin, such as the introduction of a 2',3'-isopropylidene group, serves a dual purpose in synthetic chemistry: it acts as a protecting group and fundamentally alters the molecule's physicochemical properties.

The 2',3'-isopropylidene-alpha-ribavirin derivative presents two significant structural alterations from the parent molecule:

-

The 2',3'-Isopropylidene Ketal: This bulky, rigid group fuses to the ribose ring, severely restricting its flexibility.

-

The Alpha (α) Anomer: The triazole base is oriented "up" relative to the 5'-CH₂OH group, in contrast to the natural "down" orientation of the beta (β) anomer.[5]

These modifications have profound consequences for the molecule's preferred three-dimensional shape. The conformation of a nucleoside analogue is not a trivial detail; it is the primary determinant of its ability to be recognized and processed by viral or host enzymes, such as polymerases and kinases.[6][7] This guide elucidates the theoretical framework used to predict and understand these critical structural preferences.

Foundational Concepts of Nucleoside Conformation

The conformational flexibility of a nucleoside is primarily defined by three key degrees of freedom. The interplay between these parameters defines the molecule's overall shape and its potential for biological interactions.

-

Ribose Ring Pucker: The five-membered furanose ring is non-planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South).[8] This seemingly subtle change significantly alters the relative positions of the substituent groups on the ring, affecting the overall structure. The energy barrier between these states is typically small, allowing for conformational flexibility.[8]

-

Glycosidic Bond Torsion (χ): This describes the rotation around the C1'-N1 bond connecting the ribose sugar to the triazole base. The two principal conformations are syn, where the base is positioned over the sugar ring, and anti, where it is oriented away from the ring. For ribavirin, a high syn conformation is often observed in solution, while a high anti state is postulated to be the active conformation for inhibiting enzymes like inosine-5'-phosphate (IMP) dehydrogenase.[6][7][9]

-

Exocyclic C4'-C5' Torsion (γ): This angle defines the orientation of the 5'-hydroxyl group, which is the primary site for phosphorylation. There are three stable rotamers: gauche+ (g+), trans (t), and gauche- (g-). The accessibility of this hydroxyl group is critical for the activation of ribavirin as a prodrug.[10]

Caption: Fundamental degrees of freedom defining nucleoside conformation.

Theoretical Methodologies for Conformational Analysis

A multi-tiered computational approach is essential to accurately map the conformational energy landscape of a modified nucleoside. This typically involves moving from lower-cost, broader searches to high-accuracy single-point calculations.

Quantum Mechanics (QM)

QM methods are indispensable for obtaining accurate energetic information. They solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

-

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for molecules of this size. Functionals like B3LYP combined with basis sets such as 6-31G(d) or larger provide an excellent balance of accuracy and computational cost for geometry optimization and energy calculations.[11]

-

Semi-Empirical Methods (e.g., AM1, PM3): These methods are much faster than DFT and are well-suited for initial, broad conformational searches to identify a large number of potential low-energy structures.[12][13] However, the relative energies they produce should be treated with caution and refined with higher-level methods.

-

Initial Structure Generation: Build the 3D structure of 2',3'-isopropylidene-alpha-ribavirin using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic search by rotating key dihedral angles (e.g., χ and γ) in discrete steps. For each step, perform a geometry optimization using a computationally inexpensive method (e.g., a semi-empirical AM1 or a small basis set DFT).[12]

-

Clustering and Selection: Group the resulting conformers by structure and energy. Select the unique, low-energy conformers (e.g., within 5-10 kcal/mol of the global minimum) for further analysis.

-

High-Level Optimization: Re-optimize the geometry of each selected conformer using a robust DFT method (e.g., B3LYP/6-311+G(d,p)) in the gas phase and, ideally, with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate aqueous conditions.[11]

-

Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

-

Analysis: Compare the final relative energies (ΔE or ΔG) of the stable conformers to determine their predicted population distribution.

Molecular Dynamics (MD) Simulations

While QM provides a static picture of discrete energy minima, MD simulations offer a dynamic view of conformational behavior over time.

-

Force Fields: MD relies on classical mechanics and uses a force field (e.g., GAFF, AMBER) to define the potential energy of the system.[14][15] These parameters describe bond lengths, angles, and non-bonded interactions.

-

Solvent Modeling: MD simulations explicitly model the solvent (usually water), providing a more realistic environment and capturing the influence of solvent-solute interactions on conformational preference.

-

System Preparation: Place the QM-optimized lowest-energy conformer in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions to neutralize the system.

-

Parameterization: Assign force field parameters to the molecule. For non-standard residues like this ribavirin derivative, parameters may need to be generated and validated.[11]

-

Minimization: Perform energy minimization of the entire system to remove any steric clashes, typically using a steepest descent followed by a conjugate gradient algorithm.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then run a simulation at constant pressure and temperature (NPT ensemble) to allow the system density to equilibrate.

-

Production Run: Once equilibrated, run the production simulation for a significant duration (e.g., 50-100 ns or longer) in the NVT or NPT ensemble, saving the coordinates (trajectory) at regular intervals.

-

Trajectory Analysis: Analyze the trajectory to identify the most populated conformational states, measure key dihedral angles over time, and calculate properties like Root Mean Square Deviation (RMSD) to assess stability.

Caption: A typical workflow combining QM and MD for conformational analysis.

Conformational Profile of 2',3'-Isopropylidene-alpha-ribavirin

The unique structural features of this derivative dramatically constrain its conformational freedom compared to the parent ribavirin.

-

Impact of the Isopropylidene Group: The rigid five-membered ring formed by the ketal fusion forces the ribose into a specific pucker. Unlike the flexible C2'-endo ↔ C3'-endo equilibrium in ribavirin, the isopropylidene group is expected to lock the sugar into a conformation that minimizes steric strain, most likely an intermediate or C3'-endo-like pucker. This rigidity is a critical feature, as sugar pucker is known to influence the glycosidic torsion angle preference.[8]

-

Impact of the Alpha Anomer: The α-configuration places the bulky triazole base on the same face of the ribose ring as the C2' and C3' substituents. This introduces a significant potential for steric clashes, which will strongly disfavor certain rotational conformations around the glycosidic bond. While the parent β-ribavirin can readily access both syn and anti states, the α-anomer is likely to have a much higher energy barrier to rotation and may strongly prefer an anti-like conformation to avoid clashing with the furanose ring and the isopropylidene group.

Predicted Conformational Data

While specific published data for the α-isopropylidene derivative is scarce, we can extrapolate from the principles of nucleoside chemistry and theoretical studies on related molecules. The following table summarizes the expected conformational preferences.

| Parameter | Parent β-Ribavirin | Predicted for 2',3'-Isopropylidene-α-ribavirin | Rationale for Change |

| Sugar Pucker | Dynamic C2'-endo ↔ C3'-endo | Locked, likely C3'-endo-like | The rigid isopropylidene group eliminates ring flexibility. |

| Glycosidic Angle (χ) | Accessible syn and anti states | Strong preference for anti | Steric hindrance between the α-base and the sugar ring disfavors the syn conformation. |

| Relative Energy | Low energy barrier between conformers | High energy barrier to syn | The syn conformation is energetically penalized due to severe steric clashes. |

Validation and Correlation with Experimental Data

Theoretical models are powerful but must be grounded in experimental reality. Two primary techniques are used to validate computational predictions of nucleoside conformation.

-

NMR Spectroscopy: In solution, NMR is the gold standard.[16] Measurements of proton-proton (³JHH) coupling constants can be used to determine the ribose pucker, and Nuclear Overhauser Effect (NOE) data provides through-space distance information that can distinguish between syn and anti conformers.[17] A successful theoretical model should predict a low-energy conformation consistent with NMR-derived structural restraints.

-

X-ray Crystallography: This technique provides an atomically precise structure in the solid state.[5] While crystal packing forces can sometimes favor a conformation that is not the most stable in solution, the crystal structure is an excellent starting point for both QM calculations and MD simulations.[18]

Implications for Biological Activity and Drug Design

The conformation of 2',3'-isopropylidene-alpha-ribavirin directly impacts its potential as a therapeutic agent.

-

Enzyme Recognition: The active site of a target enzyme, like a viral polymerase, is a precisely shaped pocket.[19] A molecule must adopt a specific "active conformation" to bind effectively and exert its inhibitory effect.[7] The rigid, anti-like structure predicted for this derivative may make it a highly selective inhibitor for an enzyme that recognizes this shape, but completely inactive against an enzyme that requires a syn conformation.

-

Prodrug Activation Pathway: Ribavirin must be sequentially phosphorylated to its active triphosphate form (RTP) by host cell kinases.[5] This process begins with the phosphorylation of the 5'-hydroxyl group. The conformation around the γ torsion angle, which dictates the accessibility of this group, is therefore critical. Furthermore, the 2' and 3' hydroxyls, which are blocked by the isopropylidene group, are known to be important for interactions within the polymerase active site during elongation.[10] This blocking would likely render the molecule inactive as a chain terminator but could potentially allow it to function as a competitive inhibitor.

Sources

- 1. Mechanism of action of ribavirin in the combination treatment of chronic HCV infection [natap.org]

- 2. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Theoretical studies of the conformational properties of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Theoretical studies of the conformational properties of ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural analysis of the activation of ribavirin analogs by NDP kinase: comparison with other ribavirin targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. ijdri.com [ijdri.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Modeling the Binding Mechanism of Remdesivir, Favilavir, and Ribavirin to SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]